(S)-(4,4-Difluoropyrrolidin-2-yl)methanamine
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Overview
Description
(S)-(4,4-Difluoropyrrolidin-2-yl)methanamine is a chiral amine compound characterized by the presence of two fluorine atoms on the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4,4-Difluoropyrrolidin-2-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as a pyrrolidine derivative.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques, often employing chiral catalysts or resolving agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, often incorporating advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-(4,4-Difluoropyrrolidin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, amides, and secondary amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-(4,4-Difluoropyrrolidin-2-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-(4,4-Difluoropyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-(4,4-Difluoropyrrolidin-2-yl)methanamine: The enantiomer of the compound with different stereochemistry.
4-Fluoropyrrolidine: A related compound with a single fluorine atom.
2,2-Difluoroethylamine: A simpler fluorinated amine.
Uniqueness
(S)-(4,4-Difluoropyrrolidin-2-yl)methanamine is unique due to its specific chiral configuration and the presence of two fluorine atoms, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring high specificity and selectivity.
Properties
Molecular Formula |
C5H10F2N2 |
---|---|
Molecular Weight |
136.14 g/mol |
IUPAC Name |
[(2S)-4,4-difluoropyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)1-4(2-8)9-3-5/h4,9H,1-3,8H2/t4-/m0/s1 |
InChI Key |
BXKKASJUKPGCNR-BYPYZUCNSA-N |
Isomeric SMILES |
C1[C@H](NCC1(F)F)CN |
Canonical SMILES |
C1C(NCC1(F)F)CN |
Origin of Product |
United States |
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